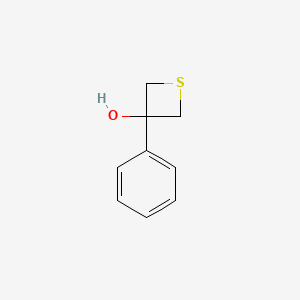

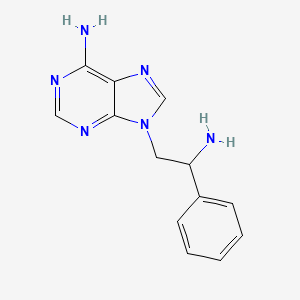

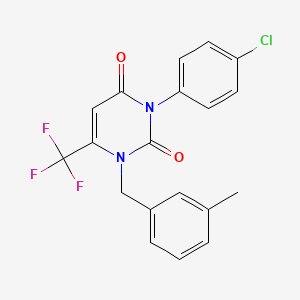

9-(2-Amino-2-phenylethyl)purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amines, including “9-(2-Amino-2-phenylethyl)purin-6-amine”, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be involved in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Scientific Research Applications

Synthetic Studies and Tautomerism

Research has shown significant interest in the synthesis and tautomerism of purine derivatives. For instance, N-Methoxy-9-methyl-9H-purin-6-amines, carrying various substituents, have been synthesized, revealing variations in the amino/imino tautomer ratio, identified by NMR methods. Such compounds have shown reactivity towards benzyl bromide, resulting in N-7- and N6-benzylated products, with variations in reactivity based on substituent electronegativity (H. Roggen & L. Gundersen, 2008).

Biological Activity

2-Substituted agelasine analogs and their synthetic intermediates have been studied, revealing a diverse range in amino/imino tautomeric ratios and significant variation in biological activities. The introduction of specific substituents, like a methyl group in the 2-position, has shown to enhance antimycobacterial and antiprotozoal activity, as well as activity against several cancer cell lines (H. Roggen, L. Bohlin, et al., 2011).

Antibacterial Evaluation

9H-[1,2,4]Triazolo[4,3-g]purin-5-amine derivatives have been synthesized and screened for antibacterial activity, indicating the potential for developing new antimicrobial agents from purine derivatives (S. Govori, 2017).

Organic Synthesis Applications

The use of phosphorus pentoxide in organic synthesis has facilitated the creation of 9-aryl-9H-purin-6-amines and other derivatives, showcasing the versatility of purine compounds in synthetic chemistry and their potential applications in developing novel compounds with varied biological activities (K. El-bayouki, F. Nielsen, & E. Pedersen, 1985).

properties

IUPAC Name |

9-(2-amino-2-phenylethyl)purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6/c14-10(9-4-2-1-3-5-9)6-19-8-18-11-12(15)16-7-17-13(11)19/h1-5,7-8,10H,6,14H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFHXTVRYZILOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC3=C(N=CN=C32)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Amino-2-phenylethyl)purin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)